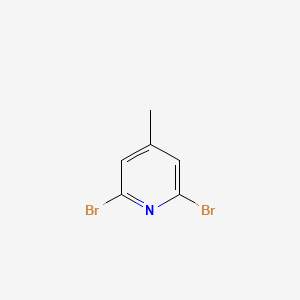
2,6-Dibromo-4-methylpyridine
Descripción general
Descripción
2,6-Dibromo-4-methylpyridine is a heterocyclic organic compound. It is used as a photovoltaic material . The compound has a molecular weight of 250.92 . It is a solid at room temperature and is stored in an inert atmosphere at 2-8°C .
Synthesis Analysis
The synthesis of 2,6-Dibromo-4-methylpyridine involves heating θ-hydroxy-methyl-oxygen^^-dihydro-S-pyridine methylamine hydrochloride (D1, 5g, 30.94mmol) and phosphorus oxybromide (25g, 87.2mmol) together at 13°C for 6 hours . The mixture is then cooled in ice, carefully water is added, and then the mixture is basified with 2M sodium hydroxide solution and extracted with dichloromethane .
Molecular Structure Analysis
The InChI code for 2,6-Dibromo-4-methylpyridine is 1S/C6H5Br2N/c1-4-2-5(7)9-6(8)3-4/h2-3H,1H3 . This indicates that the compound has a pyridine ring with two bromine atoms and one methyl group attached to it.Chemical Reactions Analysis
The compound can be used as a starting material in various chemical reactions. For example, it can be used in the synthesis of 2-bromo-6-pyrazinyl-4-methylpyridine .Physical And Chemical Properties Analysis
2,6-Dibromo-4-methylpyridine has a density of 2.3±0.1 g/cm^3 . It has a boiling point of 360.5±37.0 °C at 760 mmHg . The compound has a molar refractivity of 52.4±0.3 cm^3 . It has 1 hydrogen bond acceptor, 0 hydrogen bond donors, and 1 freely rotating bond .Aplicaciones Científicas De Investigación
-
Synthesis of Ocular Age Pigment A2-E
- Field : Medicinal Chemistry
- Application : 2-Bromo-4-methylpyridine is used in the total synthesis of ocular age pigment A2-E .
- Method : The exact method is not specified, but it involves the use of 2-Bromo-4-methylpyridine .
- Results : The outcome of this application is the synthesis of ocular age pigment A2-E .
-
Preparation of Methoxy-2-(2-pyridyl)indoles
- Field : Organic Chemistry
- Application : 2-Bromo-4-methylpyridine is used in the preparation of methoxy-2-(2-pyridyl)indoles .
- Method : The exact method is not specified, but it involves the use of 2-Bromo-4-methylpyridine .
- Results : The outcome of this application is the synthesis of methoxy-2-(2-pyridyl)indoles .
-
Preparation of 2-(2′,4′-difluorophenyl)-4-methylpyridine
- Field : Organic Chemistry
- Application : 2-Bromo-4-methylpyridine is used in the preparation of 2-(2′,4′-difluorophenyl)-4-methylpyridine, via a Suzuki coupling reaction with 2,4-difluorophenylboronic acid .
- Method : The exact method is not specified, but it involves a Suzuki coupling reaction with 2,4-difluorophenylboronic acid .
- Results : The outcome of this application is the synthesis of 2-(2′,4′-difluorophenyl)-4-methylpyridine .
-
Synthesis of Crown-Ester-Bipyridines and Viologens
- Field : Organic Chemistry
- Application : 4-Bromo-2-methylpyridine is used as a starting material in the preparation of crown-ester-bipyridines and viologens .
- Method : The method involves sodium or nickel reductive coupling, side chain oxidation, and esterification .
- Results : The outcome of this application is the synthesis of crown-ester-bipyridines and viologens .
-
Synthesis of Pyridinylimidazole-Type p38α Mitogen Activated Protein Kinase Inhibitors
- Field : Medicinal Chemistry
- Application : 2-Bromo-4-methylpyridine is used in the synthesis of the potent p38α mitogen-activated protein kinase inhibitors .
- Method : The exact method is not specified, but it involves the use of 2-Bromo-4-methylpyridine .
- Results : The outcome of this application is the synthesis of the potent p38α mitogen-activated protein kinase inhibitors .
-
Preparation of 2-Bromo-6-Pyrazinyl-4-Methylpyridine
- Field : Organic Chemistry
- Application : 2,6-Dibromo-4-methylpyridine is used in the preparation of 2-Bromo-6-pyrazinyl-4-methylpyridine .
- Method : The exact method is not specified, but it involves the use of 2,6-Dibromo-4-methylpyridine .
- Results : The outcome of this application is the synthesis of 2-Bromo-6-pyrazinyl-4-methylpyridine .
-
Synthesis of 2-Bromo-6-Pyrazinyl-4-Methylpyridine
- Field : Organic Chemistry
- Application : 2,6-Dibromo-4-methylpyridine is used in the preparation of 2-Bromo-6-pyrazinyl-4-methylpyridine .
- Method : The exact method is not specified, but it involves the use of 2,6-Dibromo-4-methylpyridine .
- Results : The outcome of this application is the synthesis of 2-Bromo-6-pyrazinyl-4-methylpyridine .
-
Synthesis of Crown-Ester-Bipyridines and Viologens
- Field : Organic Chemistry
- Application : 4-Bromo-2-methylpyridine, which can be derived from 2,6-Dibromo-4-methylpyridine, is used as a starting material in the preparation of crown-ester-bipyridines and viologens .
- Method : The method involves sodium or nickel reductive coupling, side chain oxidation, and esterification .
- Results : The outcome of this application is the synthesis of crown-ester-bipyridines and viologens .
Safety And Hazards
The compound is considered hazardous. It has hazard statements H302-H315-H319-H332-H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Propiedades
IUPAC Name |
2,6-dibromo-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N/c1-4-2-5(7)9-6(8)3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBIPNNTWKNAGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00461319 | |
| Record name | 2,6-DIBROMO-4-METHYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00461319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-4-methylpyridine | |
CAS RN |
73112-16-0 | |
| Record name | 2,6-DIBROMO-4-METHYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00461319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-DIBROMO-4-METHYLPYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





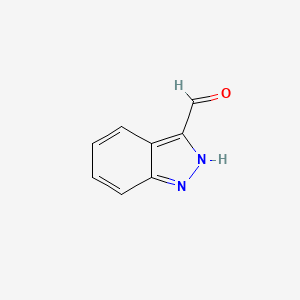
![5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B1312695.png)
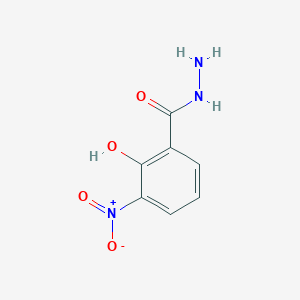


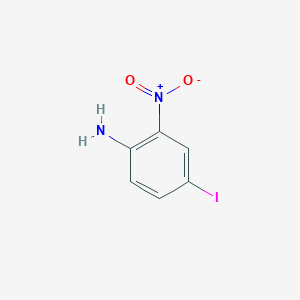

![Carbamic acid, [3-[[(1R)-1-[7-chloro-3,4-dihydro-4-oxo-3-(phenylmethyl)-2-quinazolinyl]-2-methylpropyl](4-methylbenzoyl)amino]propyl]-, 1,1-dimethylethyl ester](/img/structure/B1312713.png)
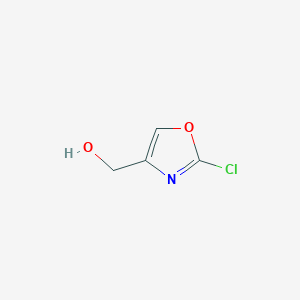
![6-Hydroxy-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1312717.png)

![3-(Piperidin-4-yl)-4,5-dihydro-1H-benzo[d][1,3]diazepin-2(3H)-one](/img/structure/B1312720.png)